FLT3 Kinase and Cellular Activity vs. Analogs
KRN383 inhibited the autophosphorylation of FLT3 bearing internal tandem duplications (ITDs) and the Asp835Tyr (D835Y) point mutation with IC50 values of ≤5.9 nM and 43 nM, respectively. It also inhibited the proliferation of ITD-positive cell lines with IC50 values of ≤2.9 nM [1]. This quantitative functional profile is absent for the closest structural analogs (e.g., the 2-chlorophenyl, 2-methoxyphenyl, and benzyl urea derivatives), for which no publicly available FLT3 inhibition data could be identified. This data gap prevents any informed substitution decision.
| Evidence Dimension | FLT3 kinase inhibition (IC50) and cellular proliferation inhibition (IC50) |
|---|---|
| Target Compound Data | FLT3 ITD autophosphorylation IC50 ≤ 5.9 nM; FLT3 D835Y autophosphorylation IC50 43 nM; Cellular proliferation IC50 ≤ 2.9 nM |
| Comparator Or Baseline | Closest structural analogs: N-(2-chlorophenyl)-, N-(2-methoxyphenyl)-, N-benzyl-, and N-(4-methylphenyl)-3-cyano-8-methylquinoline-urea derivatives. |
| Quantified Difference | No quantitative FLT3 inhibition or cell proliferation data available for comparators. |
| Conditions | Biochemical and cellular assays as described in Leuk Res. 2006 Dec;30(12):1541-6. |
Why This Matters
This quantitative target engagement data provides specific selection criteria for FLT3-dependent research models, which cannot be satisfied by any analog due to a complete lack of comparable evidence.
- [1] Nishiyama U, et al. Antineoplastic effect of a single oral dose of the novel Flt3 inhibitor KRN383 on xenografted human leukemic cells harboring Flt3-activating mutations. Leuk Res. 2006 Dec;30(12):1541-6. View Source
